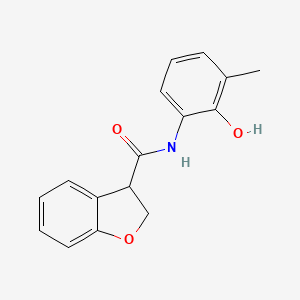
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide, commonly known as FTC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. FTC belongs to the class of thiophene carboxamide compounds, which are known for their diverse pharmacological activities. In
Applications De Recherche Scientifique
FTC has been extensively studied for its potential applications in various scientific research fields. One of the major research areas where FTC has shown promising results is cancer research. Studies have shown that FTC exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FTC has been found to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.
FTC has also been studied for its potential applications in neurodegenerative diseases. Studies have shown that FTC exhibits neuroprotective effects against oxidative stress-induced damage in neuronal cells. FTC has been found to enhance the activity of antioxidant enzymes and reduce the production of reactive oxygen species in neuronal cells.
Mécanisme D'action
The mechanism of action of FTC is not fully understood. However, studies have suggested that FTC exerts its pharmacological effects by inhibiting various signaling pathways, including the PI3K/Akt/mTOR signaling pathway and the NF-κB signaling pathway. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
FTC has been shown to exhibit various biochemical and physiological effects. Studies have shown that FTC can induce cell cycle arrest and apoptosis in cancer cells, reduce the production of reactive oxygen species in neuronal cells, and enhance the activity of antioxidant enzymes. FTC has also been found to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using FTC in lab experiments is its potent pharmacological activity against various cancer cell lines and neurodegenerative diseases. FTC is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using FTC in lab experiments is its potential toxicity, which requires careful handling and dosage control.
Orientations Futures
There are several future directions for research on FTC. One of the major areas of research is the development of more potent and selective analogs of FTC with improved pharmacological activity and reduced toxicity. Another area of research is the elucidation of the exact mechanism of action of FTC, which will help in the development of more targeted therapeutic strategies. Finally, the potential applications of FTC in other scientific research fields, such as inflammation and infectious diseases, need to be explored further.
Méthodes De Synthèse
FTC can be synthesized using a multi-step process that involves the reaction of 5-fluoro-2-hydroxybenzoic acid with thionyl chloride to form 5-fluoro-2-chlorobenzoic acid. The resulting compound is then reacted with thiophene-3-carboxamide in the presence of a base to yield FTC. The purity of the synthesized FTC can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
N-(5-fluoro-2-hydroxyphenyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c12-8-1-2-10(14)9(5-8)13-11(15)7-3-4-16-6-7/h1-6,14H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNSOSEBNEBZWLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NC(=O)C2=CSC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2,3-Dihydropyrido[2,3-b][1,4]oxazin-1-yl)-3-(4-fluorophenyl)propan-1-one](/img/structure/B7584791.png)

![1-[(2-Chloro-4-methoxyphenyl)methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7584798.png)
![1-[(3S)-3-hydroxypyrrolidin-1-yl]-3-methyl-3-phenylbutan-1-one](/img/structure/B7584804.png)



![3-[[ethyl(methyl)amino]methyl]-N-[(4-methylsulfanylphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7584840.png)

![(2,7-Dimethyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7584850.png)


